(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol
Description
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a methoxy group at the 4-position and a hydroxymethyl group at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and specialty materials. The methoxy group enhances solubility in polar solvents, while the bicyclic framework contributes to conformational rigidity, which is advantageous in drug design for targeting specific biological conformations .
Properties
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADLGQZPTBBSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of bicyclo[2.2.2]oct-1-ene with methanol in the presence of a catalyst. The reaction proceeds through a series of steps including the formation of an intermediate bicyclic ether, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (4-Methoxybicyclo[2.2.2]octan-1-yl)aldehyde or (4-Methoxybicyclo[2.2.2]octan-1-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxybicyclo[2.2.2]octan-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol, also known as Ambroxide, is a chemical compound with diverse applications, particularly in scientific research. It is identified by the CAS No. 6790-58-5 .
Physicochemical Properties
Ambroxide exhibits several notable physicochemical properties that influence its applications. Key properties include:
- Molar Refractivity: 73.29
- TPSA (Topological Polar Surface Area): 9.23 Ų
- Log Po/w (iLOGP): 3.26
- Log S (ESOL): -4.27, indicating moderate solubility
Pharmacokinetic Properties
The compound's pharmacokinetic properties suggest its potential for biological activity:
- GI Absorption: High
- BBB (Blood-Brain Barrier) Permeant: Yes
- P-gp Substrate: No
- CYP2C9 Inhibitor: Yes
Scientific Research Applications
While specific applications of this compound are not extensively documented in the provided search results, research on related compounds such as methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, provides insight into potential uses.
Antiviral Research: Derivatives of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate have demonstrated antiviral properties against specific viral strains, suggesting potential for drug development targeting viral infections.
Cancer Cell Studies: In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells, suggesting mechanisms involving apoptosis induction and metabolic pathway interference.
Anti-inflammatory Mechanisms: Studies involving murine macrophages treated with methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production, indicating potential anti-inflammatory therapeutic applications.
Chemical Reactions
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo several types of chemical reactions, which may be relevant to the synthesis or modification of this compound:
- Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate or chromium trioxide to form a ketone or aldehyde.
- Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride . The reduction of ester group leads to the formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Mechanism of Action
The mechanism of action of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol with structurally related bicyclo[2.2.2]octane derivatives, highlighting key differences in functional groups, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The methoxy group in this compound enhances solubility in polar solvents (e.g., methanol, DCM) compared to the nonpolar parent compound {bicyclo[2.2.2]octan-1-yl}methanol . The trifluoromethyl group in [4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol increases lipophilicity, making it suitable for membrane penetration in drug delivery . The amino group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol introduces basicity, enabling salt formation (e.g., hydrochloride salts) for improved stability .
Synthetic Utility: this compound serves as a precursor for protective groups (e.g., analogous to the OBO group in ) due to its stability under basic conditions . The azabicyclo derivative (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol is used in chiral synthesis, leveraging its nitrogen atom for coordination in asymmetric catalysis .
Safety and Toxicity: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol exhibits higher acute toxicity (H302, H319) compared to the methoxy derivative, which lacks reported hazard data in the provided evidence . The trifluoromethyl derivative’s safety profile is less documented but likely requires careful handling due to fluorinated byproducts (e.g., HF under decomposition) .
Research Findings
- Drug Discovery: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol derivatives are key intermediates in Toll-like receptor antagonists, as shown in the synthesis of MHV370 for lupus therapy .
- Fluorinated Derivatives : The trifluoromethyl analog’s collision cross-section data () suggests utility in mass spectrometry-based structural studies, aiding in conformational analysis.
Biological Activity
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a compound that has garnered attention in scientific research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₆O₂, with a molecular weight of approximately 170.25 g/mol. Its structure features a bicyclo[2.2.2]octane core, which contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 2248335-36-4 |
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding with active sites on enzymes or receptors, potentially modulating their activity.
- Structural Rigidity : The bicyclic structure provides stability that may enhance the compound’s binding affinity to biological targets.
Biological Activities
Research into the biological activities of this compound indicates several potential pharmacological properties:
Antimicrobial Activity
Compounds with similar bicyclic structures have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties. Preliminary studies indicate potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Enzyme Interaction
The interactions between the hydroxymethyl group and various enzymes suggest that this compound may influence metabolic pathways, although specific targets remain to be elucidated.
Potential Therapeutic Uses
Given its structural characteristics, this compound is being explored for its potential as a building block in drug development, particularly for synthesizing more complex therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | Bicyclic | Lacks methoxy group |
| (4-Hydroxybicyclo[2.2.2]octan-1-yl)methanol | Bicyclic | Contains hydroxyl instead of methoxy |
| (4-Phenylbicyclo[2.2.2]octan-1-yl)methanol | Bicyclic | Substituted with a phenyl group |
This comparison highlights the distinct substitution pattern of this compound, which may confer unique biological activities not present in other similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of various derivatives related to bicyclic compounds:
- Antimicrobial Studies : A study demonstrated that certain bicyclic compounds exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating potential therapeutic applications in treating infections caused by resistant strains .
- In Silico Studies : Computational analyses have suggested that derivatives of bicyclic compounds can interact strongly with target proteins involved in bacterial resistance mechanisms, highlighting their potential role in drug design .
- Pharmacological Exploration : Research has indicated that compounds with similar structural motifs can influence enzyme activity and may serve as precursors for novel therapeutic agents aimed at various diseases .
Q & A
Q. What decomposition pathways are observed under accelerated stability testing, and how are they mitigated?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks.
- Analysis : Monitor via LC-MS for oxidation products (e.g., ketones from alcohol dehydrogenation) or hydrolysis byproducts.
- Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen to suppress free radical pathways .
Application-Oriented Questions
Q. How is this compound utilized in natural product synthesis?
Q. What strategies improve yield in large-scale reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
